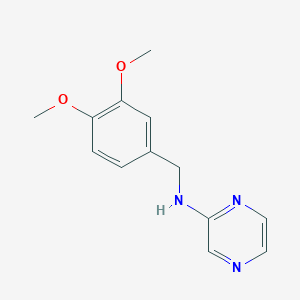
5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as PPD, is a chemical compound that has been widely used in scientific research. This compound has gained attention due to its unique properties and potential applications in various fields of study.
Wirkmechanismus
The mechanism of action of 5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. 5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function. 5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to have antioxidant properties and can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a potential candidate for cancer therapy. However, one of the limitations of using 5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of research is the development of more efficient synthesis methods for 5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol. Another area of research is the investigation of the potential use of 5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol in cancer therapy. Additionally, more research is needed to fully understand the mechanism of action of 5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol and its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases.
Synthesemethoden
5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol can be synthesized through a multi-step reaction process. The first step involves the condensation of 2-acetylphenylboronic acid with ethyl acetoacetate in the presence of a base, such as sodium hydride, to form 1-(2-acetylphenyl)-3-ethoxycarbonyl-1,3-dihydro-2H-pyrazol-2-one. The second step involves the reaction of this intermediate product with phenylacetyl chloride in the presence of a base, such as triethylamine, to form 5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol.
Wissenschaftliche Forschungsanwendungen
5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of 5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol is in the field of cancer research. 5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have anti-tumor activity and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells and reduce the formation of tumors in animal models.
Eigenschaften
IUPAC Name |
1-(5-hydroxy-5-phenyl-4H-pyrazol-1-yl)-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-16(13-14-7-3-1-4-8-14)19-17(21,11-12-18-19)15-9-5-2-6-10-15/h1-10,12,21H,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRFFCULDGXCAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NN(C1(C2=CC=CC=C2)O)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-hydroxy-5-phenyl-4H-pyrazol-1-yl)-2-phenylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5171437.png)


![N-(4-ethylphenyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5171458.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5171465.png)
![[1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5171471.png)

![N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5171482.png)
![2-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5171495.png)
![4-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B5171497.png)
![ethyl [5-(3-bromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5171498.png)
![1-(2-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5171513.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B5171525.png)
![ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate](/img/structure/B5171538.png)